

Technical Guide: Spectroscopic Analysis of **trans-2-Phenyl-1-cyclohexanol**

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Compound of Interest

Compound Name: *trans-2-Phenyl-1-cyclohexanol*

Cat. No.: *B1200244*

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy and mass spectrometry (MS) data for **trans-2-Phenyl-1-cyclohexanol**. It includes detailed experimental protocols and a clear presentation of quantitative data to aid in the structural elucidation and characterization of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **trans-2-Phenyl-1-cyclohexanol** reveals key absorptions corresponding to its hydroxyl and phenylcyclohexyl structure.

IR Data Summary

The principal absorption bands in the IR spectrum of **trans-2-Phenyl-1-cyclohexanol** are summarized below. These bands are characteristic of its alcohol and monosubstituted aromatic functionalities.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type	Characteristics
3650 - 3400	O-H	Stretching	Strong, Broad
3100 - 3020	=C-H (Aromatic)	Stretching	Medium
3000 - 2850	-C-H (Aliphatic)	Stretching	Strong
1600, 1495, 1450	C=C	Stretching (Aromatic Ring)	Medium to Weak
1100 - 1000	C-O	Stretching	Strong
750, 700	C-H	Out-of-Plane Bending (Aromatic)	Strong (Monosubstituted)

Data compiled from typical values for functional groups and spectral databases.[1]

Experimental Protocol: Acquiring the IR Spectrum

The IR spectrum of solid **trans-2-Phenyl-1-cyclohexanol** can be obtained using the Attenuated Total Reflectance (ATR) or the Potassium Bromide (KBr) pellet method.

A. Attenuated Total Reflectance (ATR) Method:

- Sample Preparation: Place a small, powdered amount of solid **trans-2-Phenyl-1-cyclohexanol** directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Settings:
 - Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer.
 - Scan Range: 4000 - 650 cm⁻¹.
 - Number of Scans: 16-32 scans for a good signal-to-noise ratio.

- Resolution: 4 cm^{-1} .
- Background Scan: Perform a background scan with a clean, empty ATR crystal before running the sample.
- Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[2]

B. Potassium Bromide (KBr) Pellet Method:

- Sample Preparation: Grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade KBr in an agate mortar. The mixture should be a fine, homogeneous powder.[3]
- Pellet Formation: Transfer the powder to a pellet press and apply high pressure (e.g., 10-12 tons/in²) for several minutes to form a transparent or translucent disc.[3]
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Instrument Settings: Use the same instrument settings as described for the ATR method.
- Background Scan: A background scan should be performed with the empty sample compartment.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its structure. Electron ionization (EI) is a common method for the analysis of small organic molecules like **trans-2-Phenyl-1-cyclohexanol**.

Mass Spectrometry Data Summary

The molecular formula of **trans-2-Phenyl-1-cyclohexanol** is $\text{C}_{12}\text{H}_{16}\text{O}$, with a molecular weight of approximately 176.25 g/mol.[4][5] The electron ionization mass spectrum shows a molecular ion peak and several characteristic fragment ions.

m/z (Mass-to-Charge Ratio)	Proposed Fragment	Formula	Notes
176	$[M]^+$	$[C_{12}H_{16}O]^+$	Molecular Ion
158	$[M - H_2O]^+$	$[C_{12}H_{14}]^+$	Loss of water
104	$[C_8H_8]^+$	$[C_6H_5-CH=CH_2]^+$	Styrene radical cation
91	$[C_7H_7]^+$	$[C_6H_5CH_2]^+$	Tropylium ion
77	$[C_6H_5]^+$	$[C_6H_5]^+$	Phenyl cation

Data compiled from the NIST Mass Spectrometry Data Center.[\[4\]](#)

Experimental Protocol: Acquiring the Mass Spectrum

The mass spectrum is typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) or by direct sample introduction.

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
- Sample Introduction:
 - GC Inlet: Inject the solution into the gas chromatograph. The compound will be vaporized and separated from the solvent before entering the mass spectrometer.
 - Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it directly into the ion source. The sample is then heated to induce vaporization.[\[6\]](#)
- Ionization:
 - Technique: Electron Ionization (EI).[\[7\]](#)
 - Electron Energy: 70 eV (standard for creating reproducible spectra).[\[8\]](#)
- Mass Analysis:
 - Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

- Mass Range: Scan a range of m/z values (e.g., 40-400 amu) to detect the molecular ion and relevant fragments.
- Detection: An electron multiplier detector records the abundance of each ion.[7]

Visualization of Spectroscopic Data

The following diagram illustrates the relationship between the chemical structure of **trans-2-Phenyl-1-cyclohexanol** and its key spectroscopic features.

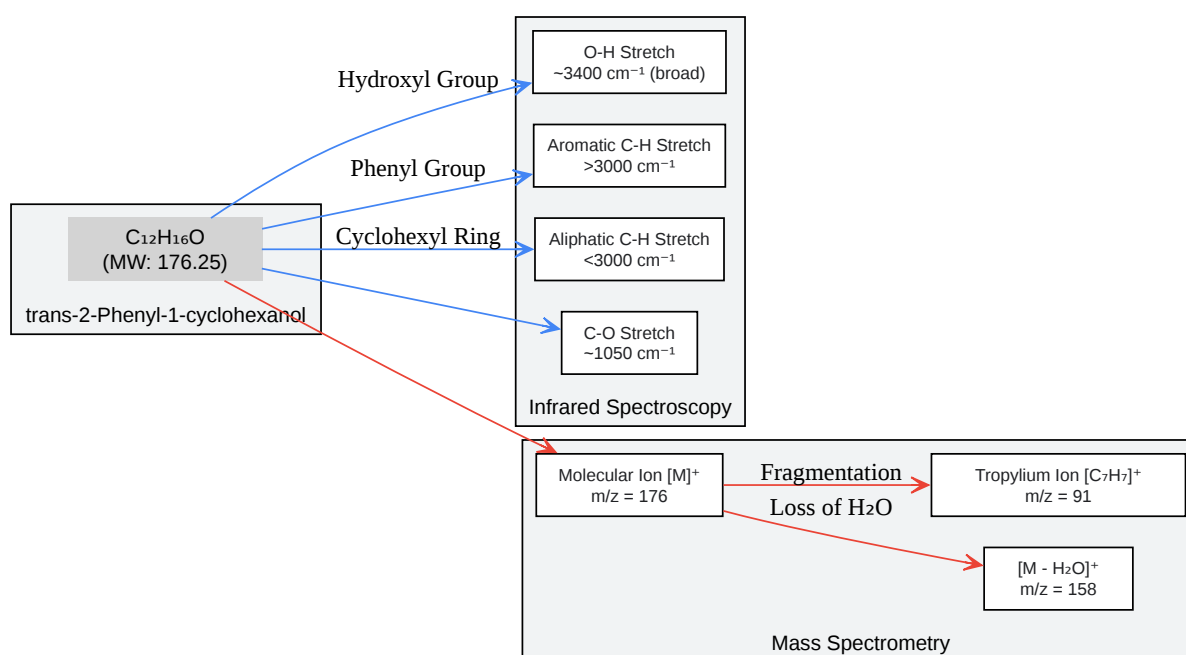


Figure 1: Key Spectroscopic Features of **trans-2-Phenyl-1-cyclohexanol**

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Caption: Key IR and MS correlations for **trans-2-Phenyl-1-cyclohexanol**.

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